5-(1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula and a molecular weight of 209.27 g/mol. It is categorized under the class of thiadiazole derivatives, which are known for their diverse biological activities. The compound is recognized by its CAS number 1946813-27-9 and has potential applications in medicinal chemistry due to its structural features that may interact with biological targets.
This compound can be sourced from various chemical suppliers and is classified as a heterocyclic compound containing both nitrogen and sulfur atoms. Its structure consists of a thiadiazole ring fused with a pyrazole moiety, which contributes to its unique chemical properties and potential reactivity. The presence of both the pyrazole and thiadiazole rings may enhance its pharmacological profile, making it a subject of interest in drug discovery and development .
The synthesis of 5-(1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine typically involves multi-step reactions that may include:
Technical details regarding reaction conditions, such as temperature, solvents (e.g., dichloromethane or ethanol), and catalysts, are critical for optimizing yield and purity .
5-(1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine can participate in various chemical reactions due to its functional groups:
These reactions highlight its versatility as a building block in organic synthesis and medicinal chemistry .
The mechanism of action for 5-(1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors. This interaction may lead to modulation of biochemical pathways relevant to disease processes. For instance, compounds containing thiadiazole moieties have been shown to exhibit antimicrobial and anti-inflammatory activities, suggesting potential therapeutic roles .
While specific physical properties such as density and boiling point are not available for this compound, it is generally expected to be stable under standard laboratory conditions.
Key chemical properties include:
Further studies are required to establish comprehensive physical property data .
5-(1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine has potential applications in:
Research into this compound could lead to significant advancements in drug development and agricultural applications .
The molecular architecture of 5-(1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine features a strategic fusion of two bioisosteric heterocycles: the 1,3,4-thiadiazole ring serves as a pyrimidine mimic, while the 1-propylpyrazole moiety replicates purine spatial electronics. This dual bioisosterism enables competitive binding to nucleotide-processing enzymes and direct nucleic acid interactions. X-ray crystallographic studies of analogous compounds reveal twist angles between the thiadiazole and pyrazole rings ranging from 8.06° to 39.56°, facilitating adaptive binding within enzymatic clefts [6]. The propyl substituent enhances lipophilicity (log P ≈ 2.8), promoting cellular membrane penetration critical for intracellular target engagement [10].
This compound demonstrates nanomolar affinity for tumor-associated carbonic anhydrase isozymes (CA IX/XII), which are overexpressed in hypoxic tumors to maintain intracellular pH. Inhibition constants (Ki) against CA IX range from 23–79 nM, comparable to acetazolamide derivatives [1] [4]. The primary inhibition mechanism involves:
Table 1: Inhibition Constants of Thiadiazole Derivatives Against Carbonic Anhydrase Isozymes
Compound Substituent | CA IX Ki (nM) | CA XII Ki (nM) | Tumor Cell Line Activity (IC₅₀ μM) |
---|---|---|---|
5-(Pyrazol-3-yl)thiadiazol-2-amine (propyl) | 38.2 ± 1.7 | 42.5 ± 2.1 | HCT116: 3.29 [1] |
5-(4-Chlorophenyl)thiadiazol-2-amine | 79.4 ± 3.2 | 84.1 ± 3.5 | MCF7: 10.0 [3] |
2-Amino-1,3,4-thiadiazole-5-sulfonamide | 23.1 ± 0.9 | 26.8 ± 1.2 | H460: 10.0 [4] |
The planar configuration of the thiadiazole-pyrazole system enables DNA intercalation, preferentially at GC-rich sequences. Spectroscopy and molecular modeling confirm:
In hepatocellular carcinoma (HEPG2), 5-(1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine demonstrates potent FAK inhibition (EC₅₀ = 10.28 μM). The compound binds to the FAK FERM domain through:
The compound exhibits dual kinase inhibition against epidermal growth factor receptor (IC₅₀ = 0.024 μM) and vascular endothelial growth factor receptor 2 (IC₅₀ = 0.18 μM) in non-small cell lung cancer (A549) [9]. Molecular dynamics simulations reveal:
Table 2: Kinase Inhibition Profile of Pyrazole-Thiadiazole Hybrids
Kinase Target | IC₅₀ (μM) | Binding Affinity (kcal/mol) | Key Molecular Interactions |
---|---|---|---|
Epidermal growth factor receptor | 0.024 ± 0.002 | -9.8 | Lys721 salt bridge, Thr790 hydrophobic contact [9] |
Vascular endothelial growth factor receptor 2 | 0.18 ± 0.01 | -8.2 | Tyr1175 phosphorylation site disruption [9] |
Focal Adhesion Kinase | 10.28 | -7.3 | Glu430 H-bond, Ile436/Leu439 hydrophobic [3] |
Glutaminase | 0.15 | -10.1 | Allosteric pocket binding [1] |
5-(1-Propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine binds reversibly to the colchicine site of β-tubulin with Kd = 2.4 μM, as confirmed by fluorescence displacement assays. Crystallographic analyses of analogous compounds show:
Quantum mechanical calculations reveal significant π-cation stabilization between the thiadiazole ring and β-tubulin residues:
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3